

Elucidating the Structure of 2-Methyl-3-phenylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-3-phenylbutanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of **2-Methyl-3-phenylbutanoic acid**. By detailing the experimental protocols and presenting key spectral data, this document serves as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Molecular Structure and Properties

2-Methyl-3-phenylbutanoic acid is a carboxylic acid with the chemical formula $C_{11}H_{14}O_2$.^[1] Its molecular weight is approximately 178.23 g/mol.^[1] The structure consists of a butanoic acid backbone with a methyl group at the second carbon (α -carbon) and a phenyl group at the third carbon (β -carbon). The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Spectroscopic Data for Structure Confirmation

The structural confirmation of **2-Methyl-3-phenylbutanoic acid** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data obtained from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-3-phenylbutanoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
7.15 - 7.35	Multiplet	5H	Ar-H
~2.90	Multiplet	1H	CH (C3)
~2.60	Multiplet	1H	CH (C2)
~1.30	Doublet	3H	CH ₃ (at C3)
~1.15	Doublet	3H	CH ₃ (at C2)

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Methyl-3-phenylbutanoic acid**

Chemical Shift (δ) ppm	Assignment
~180	C=O (Carboxylic Acid)
~142	Aromatic C (quaternary)
~128.5	Aromatic CH
~127	Aromatic CH
~126.5	Aromatic CH
~45	CH (C2)
~40	CH (C3)
~20	CH ₃ (at C3)
~15	CH ₃ (at C2)

Note: Predicted chemical shifts based on typical values for similar structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for **2-Methyl-3-phenylbutanoic acid**

m/z	Relative Intensity	Assignment
178	Moderate	[M] ⁺ (Molecular Ion)
133	Moderate	[M - COOH] ⁺
105	High	[C ₈ H ₉] ⁺ (Phenylpropyl fragment)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
74	High	McLafferty rearrangement product

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for carboxylic acids.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data for **2-Methyl-3-phenylbutanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
~2970	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1450	Medium-Weak	C=C stretch (Aromatic)
~1250	Medium	C-O stretch (Carboxylic Acid)
~920	Broad	O-H bend (Carboxylic Acid)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of **2-Methyl-3-phenylbutanoic acid**.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **2-Methyl-3-phenylbutanoic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The resulting Free Induction Decay (FID) is processed with an exponential window function and Fourier transformed.
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for a 300 MHz instrument. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A spectral width of 220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry

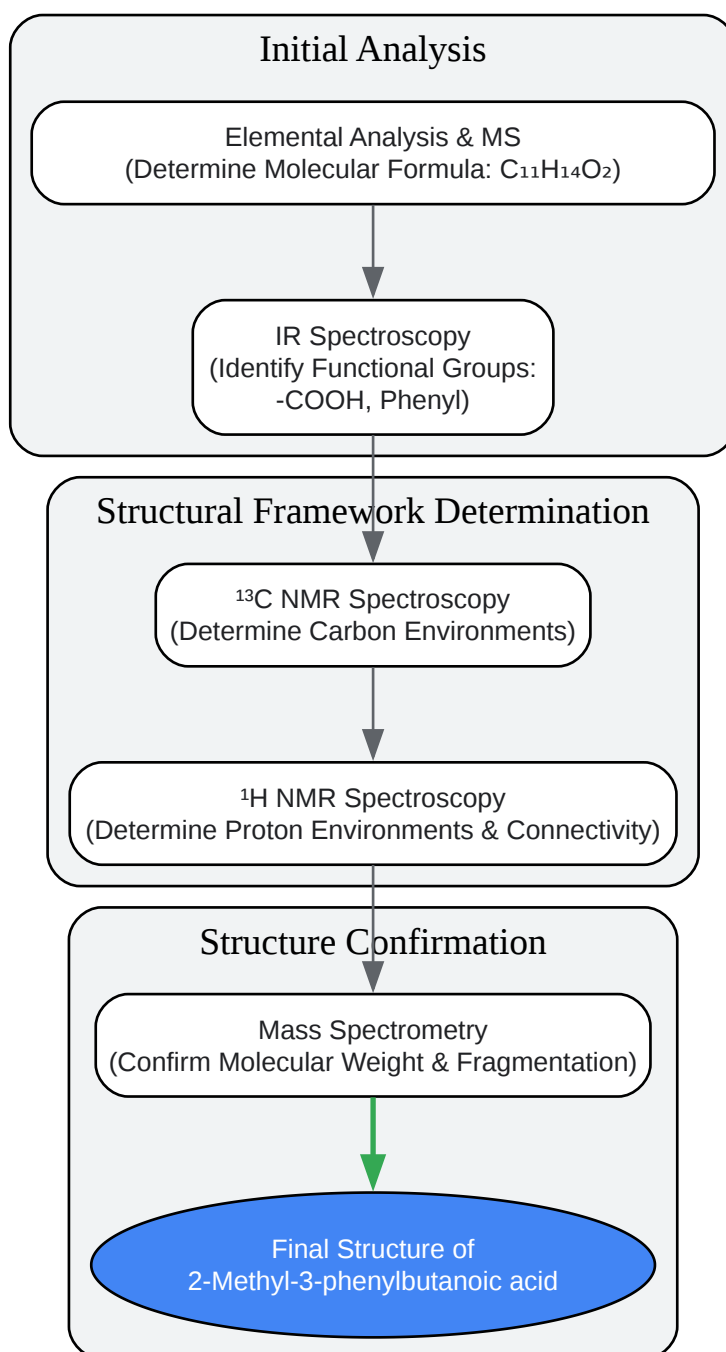
- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.
- **Ionization:** Electron Ionization (EI) is a common method for GC-MS, involving bombardment of the sample with high-energy electrons (typically 70 eV). For LC-MS, Electrospray Ionization (ESI) is often used, where a high voltage is applied to the liquid sample to create an aerosol of charged droplets.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The prepared sample is placed in the beam of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of **2-Methyl-3-phenylbutanoic acid** can be visualized as a series of integrated analytical steps.



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References

- 1. 2-Methyl-3-phenylbutyric acid | C₁₁H₁₄O₂ | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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